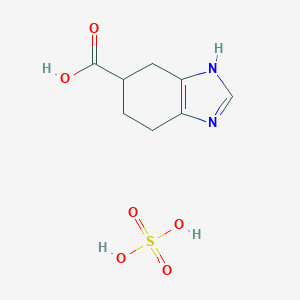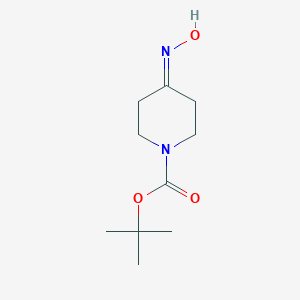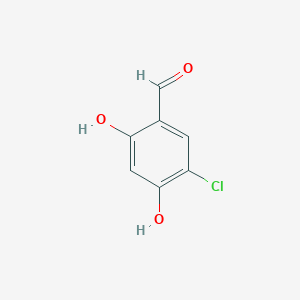![molecular formula C7H5ClN4S B189985 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine CAS No. 176637-10-8](/img/structure/B189985.png)
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
Overview
Description
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine: is an organic compound with the molecular formula C7H5ClN4S and a molecular weight of 212.66 g/mol . This compound is characterized by its pyrimido[5,4-d]pyrimidine structure, which includes a chlorine atom at the 8th position and a methylthio group at the 2nd position . It is a light yellow to brown solid that is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine typically involves the reaction of 4-chloro-6-methylthio-pyrimidine with appropriate reagents . One common method involves the use of lithium thiolate and 4-chloro-6-methylthio-pyrimidine as starting materials, which react in a suitable solvent to form the desired compound . The reaction conditions, such as temperature and solvent choice, can vary depending on the specific synthetic route employed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation of the methylthio group can yield sulfoxides or sulfones.
Cyclization Products: Cyclization reactions can lead to the formation of more complex heterocyclic compounds.
Scientific Research Applications
Chemistry: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is used as a building block in the synthesis of more complex organic molecules . It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design . It has shown promise in the development of kinase inhibitors and other therapeutic agents .
Industry: The compound is used in the agricultural industry as a precursor for the synthesis of pesticides and fungicides . Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways . By binding to the active site of these kinases, the compound can block their activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
- 4-Chloro-6-methylthio-pyrimido[5,4-d]pyrimidine
- 2-(Methylthio)-8-chloro-pyrimido[5,4-d]pyrimidine
- 4-Chloro-6-methylsulfanyl-pyrimido[5,4-d]pyrimidine
Comparison: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c1-13-7-9-2-4-5(12-7)6(8)11-3-10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAUXEUJXJTKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571101 | |
| Record name | 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176637-10-8 | |
| Record name | 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)













